![molecular formula C5H5FN2O B3028508 5-Fluoro-6-methylpyrimidin-4-ol CAS No. 2145-53-1](/img/structure/B3028508.png)
5-Fluoro-6-methylpyrimidin-4-ol
Overview
Description
5-Fluoro-6-methylpyrimidin-4-ol is a chemical compound with the CAS Number: 2145-53-1 . It has a molecular weight of 128.11 and its IUPAC name is 5-fluoro-6-methyl-4 (3H)-pyrimidinone . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The linear formula of 5-Fluoro-6-methylpyrimidin-4-ol is C5H5FN2O . The InChI code is 1S/C5H5FN2O/c1-3-4 (6)5 (9)8-2-7-3/h2H,1H3, (H,7,8,9) and the InChI key is JLXKUJWGTMEFDD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Fluoro-6-methylpyrimidin-4-ol has a melting point range of 139-144 degrees . It is a powder and is typically stored at room temperature .Scientific Research Applications
Anticancer Research
5-Fluorouracil (5-FU): , a widely used fluorinated pyrimidine, is a cornerstone in cancer treatment. It’s estimated that over 2 million cancer patients receive 5-FU annually . Researchers have explored various aspects related to 5-FU, including:
Derivatives and Bioevaluation
Scientists synthesize novel derivatives of 5-FU and evaluate their activity against tumor cell lines. Some derivatives exhibit promising results, although further studies are needed .
Rare and Unique Chemicals
5-Fluoro-6-methylpyrimidin-4-ol is part of a collection of rare and unique chemicals. Researchers can explore its properties, but analytical data may be limited .
Hydrochloride Form
The hydrochloride form (CAS Number: 2145-55-3) is also relevant. It’s known as 5-fluoro-4-methyl-1H-pyrimidin-6-one hydrochloride and has potential applications in pharmaceutical testing .
Safety and Hazards
properties
IUPAC Name |
5-fluoro-4-methyl-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXKUJWGTMEFDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=N1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393421 | |
Record name | 5-Fluoro-6-methylpyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-6-methylpyrimidin-4-ol | |
CAS RN |
2145-53-1 | |
Record name | 5-Fluoro-6-methylpyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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